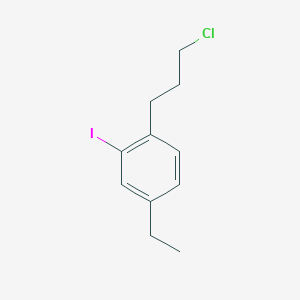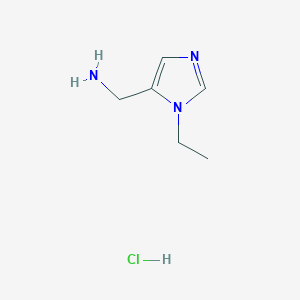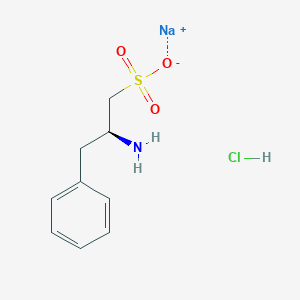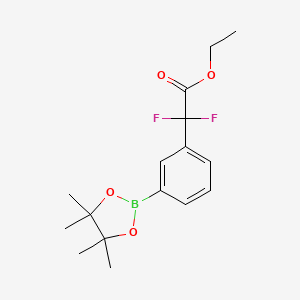
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound used in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often utilized in the synthesis of peptides and other bioactive molecules due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (fmoc) group. The next step involves the introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom. The final step includes the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester involves its ability to protect amino groups during chemical reactions. The fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites. This allows for selective reactions to occur at other positions on the molecule. The compound’s stereochemistry also plays a role in its reactivity, influencing the outcome of various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-1-Boc-4-amino-pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(benzyloxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
What sets (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester apart from similar compounds is its dual protection groups (fmoc and Boc), which provide enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules, where precise control over reaction conditions is essential.
Eigenschaften
Molekularformel |
C27H32N2O6 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-5-33-24(30)21-14-29(26(32)35-27(2,3)4)15-23(21)28-25(31)34-16-22-19-12-8-6-10-17(19)18-11-7-9-13-20(18)22/h6-13,21-23H,5,14-16H2,1-4H3,(H,28,31)/t21-,23-/m0/s1 |
InChI-Schlüssel |
ASMVTRYLZNTIOU-GMAHTHKFSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)


